Temafloxacin hydrochloride, (S)-
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Overview
Description
Temafloxacin hydrochloride, (S)-, is an antibiotic agent belonging to the fluoroquinolone drug class. It was first approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . Temafloxacin hydrochloride is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of temafloxacin hydrochloride involves the regiospecific displacement of the 4-fluoro group of 2,4,5-trifluoroacetophenone by 2-methylpiperazine to produce the key intermediate, 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone. This intermediate is then converted to temafloxacin hydrochloride via an intramolecular nucleophilic displacement cyclization reaction .
Industrial Production Methods
A novel process for preparing temafloxacin hydrochloride from ethyl 2,4-dichloro-5-fluorobenzoylacetate provides a more efficient and cost-effective method for producing polyfluorinated quinolone antibacterial agents .
Chemical Reactions Analysis
Types of Reactions
Temafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: Temafloxacin hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives of temafloxacin hydrochloride .
Scientific Research Applications
Temafloxacin hydrochloride has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial pathogens, including those responsible for respiratory tract infections, urinary tract infections, and skin infections . In scientific research, temafloxacin hydrochloride is used to study bacterial resistance mechanisms and to develop new antibacterial agents .
Mechanism of Action
The bactericidal action of temafloxacin hydrochloride results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing, thereby inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin
- Ofloxacin
- Difloxacin
Comparison
Temafloxacin hydrochloride is as active as ciprofloxacin and difloxacin against staphylococci and streptococci. it is two to four times less active than ciprofloxacin against gram-negative enteric bacteria and Pseudomonas aeruginosa. Temafloxacin hydrochloride has shown improved activity against pneumococci and has significant advantages in treating infections in smokers and the elderly .
Conclusion
Temafloxacin hydrochloride, (S)-, is a potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity. Despite its withdrawal from the market due to adverse reactions, it remains a valuable compound for scientific research and the development of new antibacterial agents.
Properties
CAS No. |
130982-83-1 |
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Molecular Formula |
C21H19ClF3N3O3 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m0./s1 |
InChI Key |
DDVJEYDLTXRYAJ-MERQFXBCSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
Origin of Product |
United States |
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